molecular formula C12H15N5O2 B2838454 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide CAS No. 1797638-53-9

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2838454
CAS No.: 1797638-53-9
M. Wt: 261.285
InChI Key: LQVIPKNNXRDWNP-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction involving a suitable leaving group.

    Coupling Reaction: The final step involves coupling the pyrazole and tetrahydrofuran moieties through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)acetamide
  • 2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-4-yl)-1H-pyrazol-4-yl)acetamide

Uniqueness

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide is unique due to the specific positioning of the tetrahydrofuran moiety, which can influence its chemical reactivity and biological activity. This unique structure may confer advantages in terms of selectivity and potency in its applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-12(8-16-4-1-3-13-16)15-10-6-14-17(7-10)11-2-5-19-9-11/h1,3-4,6-7,11H,2,5,8-9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIPKNNXRDWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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